molecular formula C22H19FN4OS B14103976 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide

3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide

Cat. No.: B14103976
M. Wt: 406.5 g/mol
InChI Key: LTDZNOZKGFZPGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound features a pyrazole ring, a thiazole ring, and a fluorophenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the thiazole ring through a Hantzsch thiazole synthesis, which includes the reaction of a substituted thiourea with an α-halo ketone in the presence of a green solvent like ethanol . The pyrazole ring can be synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist to certain receptors, influencing cellular processes. For instance, it has been shown to possess a potent triple-acting PPARα, -γ, and -δ agonist profile . This means it can modulate the activity of peroxisome proliferator-activated receptors, which play a crucial role in regulating metabolism and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)-N-phenethyl-1H-pyrazole-5-carboxamide apart from similar compounds is its unique combination of a pyrazole ring, a thiazole ring, and a fluorophenyl group. This structure provides it with distinct chemical properties and biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H19FN4OS

Molecular Weight

406.5 g/mol

IUPAC Name

5-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(2-phenylethyl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C22H19FN4OS/c1-14-20(29-22(25-14)16-7-9-17(23)10-8-16)18-13-19(27-26-18)21(28)24-12-11-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,24,28)(H,26,27)

InChI Key

LTDZNOZKGFZPGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=CC(=NN3)C(=O)NCCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.